2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-
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Overview
Description
2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- is a complex organic compound that belongs to the class of propenoic acids This compound is characterized by the presence of a propenoic acid backbone with various functional groups attached, including a methoxyphenyl group, a pyridinylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Propenoic Acid Backbone: This can be achieved through the reaction of an appropriate aldehyde or ketone with a suitable reagent such as malonic acid or its derivatives.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenylamine derivative, which can be coupled to the propenoic acid backbone through an amide bond formation reaction.
Addition of the Pyridinylamino Group: The pyridinylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents may also be employed to facilitate the reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The functional groups attached to the propenoic acid backbone can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug development and therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar propenoic acid backbones but different functional groups.
Methoxyphenyl compounds: Compounds containing the methoxyphenyl group.
Pyridinylamino compounds: Compounds with the pyridinylamino group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit unique reactivity, biological activity, and industrial utility.
Properties
CAS No. |
172753-08-1 |
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Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(2-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)13(12-20-16-10-6-7-11-19-16)17(22)21-14-8-4-5-9-15(14)24-2/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b13-12+ |
InChI Key |
PJZCVFYBDHEUPV-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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